molecular formula C20H30N2O2 B1405850 3-Phenyl-decahydro-1 CAS No. 2098497-07-3

3-Phenyl-decahydro-1

Cat. No.: B1405850
CAS No.: 2098497-07-3
M. Wt: 330.5 g/mol
InChI Key: DXJJSIDGMCWRNC-UHFFFAOYSA-N
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Description

However, structurally analogous compounds with phenyl groups attached to hydrogenated or heterocyclic frameworks are discussed. For instance, 3-phenyl-1-ureidonitrile (PUN) () features a phenyl group linked to a ureidonitrile moiety and is used in organic thin films for high-density data storage. Its mechanism involves voltage-induced conductivity changes, forming 0.8 nm nanoscale dots via molecular polymerization under electric fields .

Properties

IUPAC Name

tert-butyl 3-phenyl-1,2,3,3a,5,6,7,8,9,9a-decahydropyrrolo[3,2-b]azocine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c1-20(2,3)24-19(23)22-13-9-5-8-12-17-18(22)16(14-21-17)15-10-6-4-7-11-15/h4,6-7,10-11,16-18,21H,5,8-9,12-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJJSIDGMCWRNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCCC2C1C(CN2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 3-phenyl-1,2,3,3a,5,6,7,8,9,9a-decahydropyrrolo[3,2-b]azocine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor, followed by functional group transformations to introduce the tert-butyl ester and phenyl groups. The reaction conditions often include the use of strong acids or bases, as well as catalysts to facilitate the cyclization and functionalization steps. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

3-Phenyl-decahydro-1 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl group, using electrophilic or nucleophilic reagents under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid

Scientific Research Applications

3-Phenyl-decahydro-1 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-phenyl-1,2,3,3a,5,6,7,8,9,9a-decahydropyrrolo[3,2-b]azocine-4-carboxylate is not well-documented in the literature. its potential biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key compounds structurally or functionally related to 3-phenyl-decahydro-1, based on evidence:

Compound Name Structure/Backbone Key Applications Notable Properties Reference
3-Phenyl-1-ureidonitrile (PUN) Phenyl + ureidonitrile Data storage films Voltage-induced conductivity changes; 0.8 nm dot formation
Tetrahydrofuran Fentanyl 3-Tetrahydrofurancarboxamide Opioid derivative + THF ring Forensic/research standards ≥98% purity; crystalline solid; stable at -20°C
1-[3-(Dimethylamino)phenyl]ethan-1-one Phenyl + dimethylamino ketone Pharmaceuticals, material science High purity; versatile synthesis pathways
6-oxo-1-(3-phenylpropanoyl)-1,2,3,6-tetrahydropyridin-3-yl acetate Phenylpropanoyl + tetrahydropyridine Not specified (research compound) Complex IUPAC structure; synthetic intermediate

Key Comparative Insights

Physical and Chemical Data
  • Tetrahydrofuran Fentanyl stands out for its well-documented stability (≥5 years at -20°C) and regulatory status (Schedule I in the U.S.), whereas PUN’s properties are primarily explored in experimental settings .

Biological Activity

3-Phenyl-decahydro-1, also referred to as 1-[(3R,3aS,9aS)-3-phenyl-decahydro-1H-pyrrolo[3,2-b]azocin-1-yl]ethan-1-one, is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its interactions with biological systems, possible therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a decahydro-1H-pyrrolo[3,2-b]azocin core with a phenyl group and an ethanone moiety. Its unique structure allows for diverse chemical reactivity and potential biological interactions. The synthesis typically involves cyclization reactions and functional group modifications to achieve the desired molecular framework .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets in biological systems. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can potentially bind to receptors, influencing cellular signaling pathways.
  • Ion Channel Interaction : Modulation of ion channels could affect neurotransmitter release and neuronal excitability .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that variations in substituents on the azocin ring and phenyl group can lead to significant changes in biological activity. For instance, the introduction of electron-donating or withdrawing groups can modulate the compound's reactivity and interaction with biological targets .

Case Study 1: Anticancer Activity

A study focused on related compounds demonstrated significant cytotoxicity against MCF-7 cells. The synthesized derivatives were evaluated using the MTT assay, revealing that specific structural modifications increased their effectiveness compared to standard treatments like Tamoxifen. This highlights the potential of compounds similar to this compound as anticancer agents .

Case Study 2: Neuroprotective Effects

Research into similar pyrrolo[3,2-b]azocin derivatives has suggested potential neuroprotective effects. These compounds may influence neurotransmitter systems and exhibit anti-inflammatory properties that are beneficial in neurodegenerative conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenyl-decahydro-1
Reactant of Route 2
3-Phenyl-decahydro-1

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